

# Spectroscopic Profile of 5-Hydroxyanthranilic Acid: A Technical Guide

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## Compound of Interest

Compound Name: **5-Hydroxyanthranilic acid**

Cat. No.: **B142591**

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Introduction: **5-Hydroxyanthranilic acid** (5-HAA), a metabolite of the amino acid tryptophan, is a compound of interest in various fields of biochemical and pharmaceutical research. Its chemical structure, featuring a benzene ring substituted with carboxylic acid, amine, and hydroxyl groups, gives rise to a distinct spectroscopic signature. This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data for **5-hydroxyanthranilic acid**, intended for researchers, scientists, and professionals in drug development.

## Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for **5-hydroxyanthranilic acid**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The  $^1\text{H}$  and  $^{13}\text{C}$  NMR data provide detailed information about the molecular structure of 5-HAA. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **5-Hydroxyanthranilic Acid**. Solvent: DMSO-d<sub>6</sub>

Proton	Chemical Shift ( $\delta$ ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]
H-3	6.86	d	8.7
H-4	6.64	dd	8.7, 2.9
H-6	7.11	d	2.9
-OH	9.57	br s	-
-NH <sub>2</sub>	6.03	br s	-
-COOH	11.42	br s	-

Data sourced from Castelaro et al.

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **5-Hydroxyanthranilic Acid.**[1] Solvent: DMSO-d<sub>6</sub>

Carbon Atom	Chemical Shift ( $\delta$ ) [ppm]
C-1	110.0
C-2	144.8
C-3	117.1
C-4	114.0
C-5	146.6
C-6	115.3
-COOH	169.4

Data sourced from Castelaro et al.[1]

## Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule through their characteristic vibrational frequencies. The data presented here are typical absorption bands for 5-HAA.

Table 3: FT-IR Spectroscopic Data for **5-Hydroxyanthranilic Acid**.

Wavenumber Range (cm <sup>-1</sup> )	Intensity	Vibration Type	Functional Group
3500 - 3200	Strong, Broad	O-H Stretch	Phenolic -OH & Carboxylic Acid - OH
3400 - 3300	Medium	N-H Stretch	Aromatic Amine (-NH <sub>2</sub> )
3100 - 3000	Medium	C-H Stretch	Aromatic C-H
1700 - 1650	Strong, Sharp	C=O Stretch	Carboxylic Acid
~1600 & ~1500	Medium-Strong	C=C Stretch	Aromatic Ring
1320 - 1210	Medium	C-O Stretch	Phenol / Carboxylic Acid

| 900 - 675 | Medium | C-H Bend (out-of-plane) | Aromatic Ring |

## Ultraviolet-Visible (UV-Vis) Spectroscopy

Despite a comprehensive search of available literature and spectral databases, specific experimental data for the UV-Vis absorption maxima ( $\lambda_{\text{max}}$ ) of **5-hydroxyanthranilic acid** could not be definitively obtained. For aromatic compounds of this nature, absorption is expected in the UV region, typically between 200-400 nm, arising from  $\pi \rightarrow \pi^*$  electronic transitions within the benzene ring and associated chromophores.<sup>[2]</sup> However, without experimental verification, specific  $\lambda_{\text{max}}$  values cannot be reported here.

## Experimental Protocols

The following sections detail generalized protocols for obtaining the spectroscopic data presented above. These are intended as a guide and may require optimization based on the specific instrumentation used.

## Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 10-20 mg of **5-hydroxyanthranilic acid** in 0.6-0.8 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>). Ensure the sample is fully dissolved.
- NMR Tube: Transfer the solution to a standard 5 mm NMR tube.
- Instrumentation: Place the NMR tube into the spectrometer's probe.
- Data Acquisition:
  - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
  - Acquire a <sup>1</sup>H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
  - Acquire a <sup>13</sup>C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance and sensitivity of the <sup>13</sup>C nucleus.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak of DMSO-d<sub>6</sub> ( $\delta$ H = 2.50 ppm,  $\delta$ C = 39.52 ppm) as a secondary reference.[\[1\]](#)

## Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol (KBr Pellet Method)

- Sample Preparation:
  - Place approximately 1-2 mg of **5-hydroxyanthranilic acid** and 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) into an agate mortar.
  - Gently grind the two solids together with a pestle until a fine, homogeneous powder is obtained.

- Pellet Formation:
  - Transfer a small amount of the mixture into a pellet press die.
  - Apply pressure using a hydraulic press (as per manufacturer's instructions) to form a thin, transparent or translucent pellet.
- Data Acquisition:
  - Place the KBr pellet into the sample holder of the FT-IR spectrometer.
  - Collect a background spectrum of the empty sample compartment.
  - Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400  $\text{cm}^{-1}$ .
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

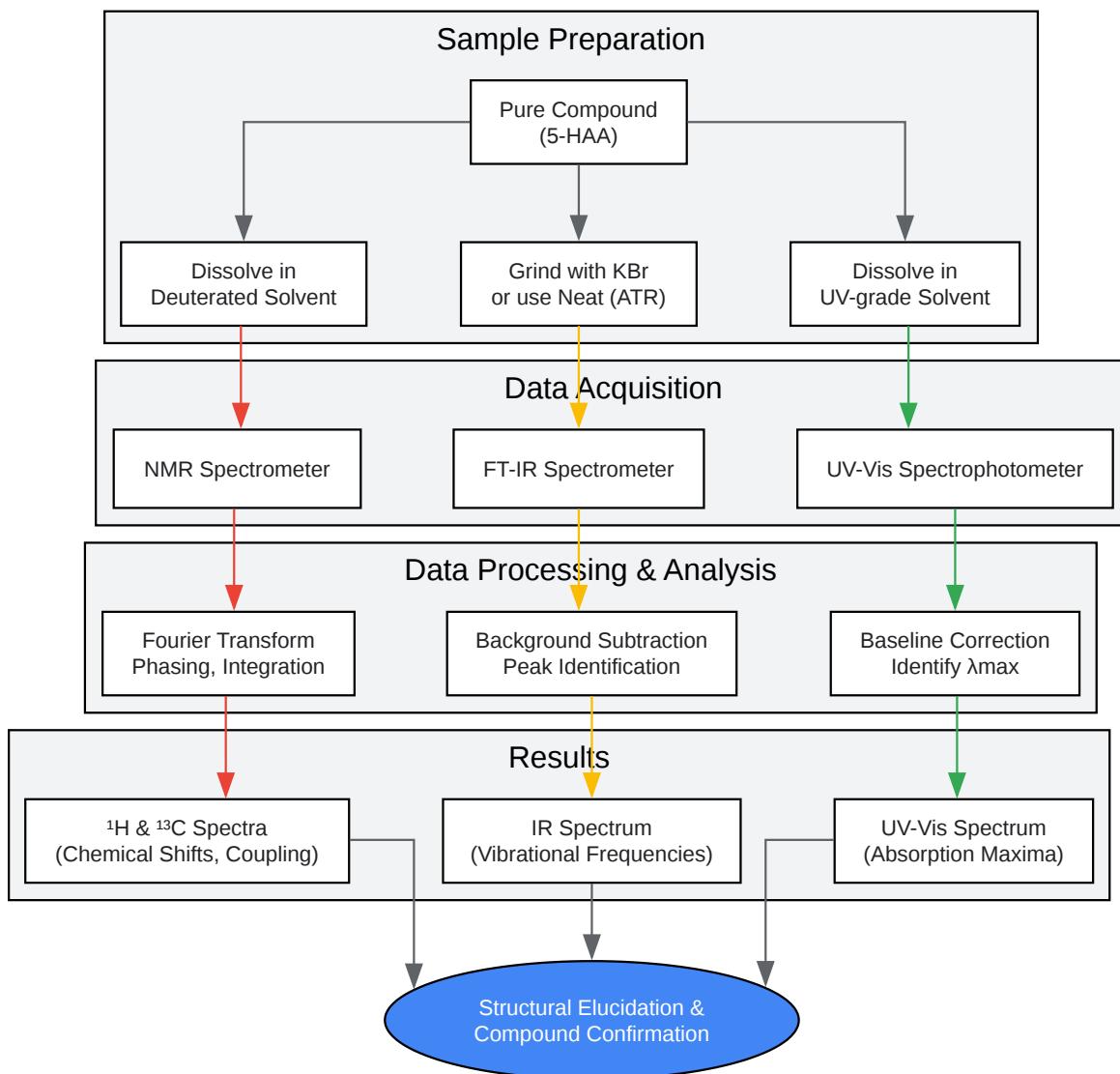
## Ultraviolet-Visible (UV-Vis) Spectroscopy Protocol

- Solvent Selection: Choose a UV-grade solvent in which **5-hydroxyanthranilic acid** is soluble and that is transparent in the anticipated absorption region (e.g., methanol, ethanol, or acetonitrile).
- Sample Preparation:
  - Prepare a stock solution of **5-hydroxyanthranilic acid** of a known concentration (e.g., 1 mg/mL) in the chosen solvent.
  - From the stock solution, prepare a dilute solution (e.g., in the range of 1-10  $\mu\text{g/mL}$ ) to ensure the absorbance reading is within the linear range of the instrument (typically 0.1 - 1.0 A.U.).
- Data Acquisition:

- Use a matched pair of quartz cuvettes. Fill one cuvette with the pure solvent (the blank) and the other with the sample solution.
- Place the cuvettes in the spectrophotometer.
- First, record a baseline spectrum with the blank cuvette in the sample beam path.
- Then, record the absorption spectrum of the sample solution over a desired wavelength range (e.g., 200-400 nm).
- Data Analysis: Identify the wavelength(s) of maximum absorbance ( $\lambda_{\text{max}}$ ) from the resulting spectrum.

## Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound like **5-hydroxyanthranilic acid**.



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Caption: General workflow for spectroscopic analysis.

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## References

- 1. researchgate.net [researchgate.net]
- 2. 5-Hydroxyanthranilic acid | C7H7NO3 | CID 164592 - PubChem [pubchem.ncbi.nlm.nih.gov]
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